
2,4-Difluoro-3-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative, characterized by the presence of two fluorine atoms and one iodine atom attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodo-1,1’-biphenyl typically involves the iodination of 2,4-difluorobiphenyl. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3-iodo-1,1’-biphenyl may involve large-scale electrophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
2,4-Difluoro-3-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in the biphenyl structure can influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 3-Iodo-1,1’-biphenyl
- 2,4-Difluoro-4-hydroxy-1,1’-biphenyl
Uniqueness
2,4-Difluoro-3-iodo-1,1’-biphenyl is unique due to the specific arrangement of fluorine and iodine atoms on the biphenyl structure. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H7F2I |
|---|---|
Poids moléculaire |
316.08 g/mol |
Nom IUPAC |
1,3-difluoro-2-iodo-4-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
KWKCSGUXYMCQAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


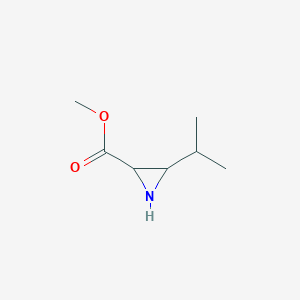
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)

![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
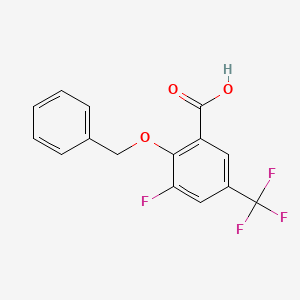
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
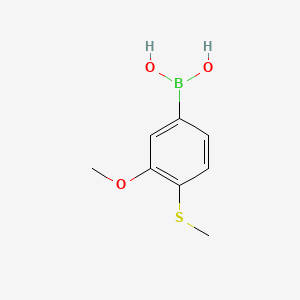

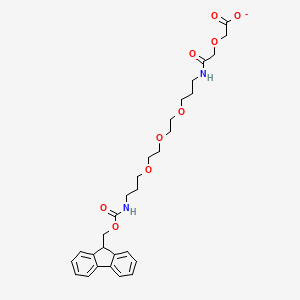
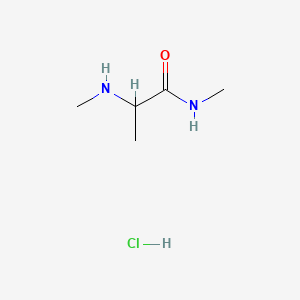


![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
